

# Potential off-target effects of Baz2-icr on CECR2

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Baz2-icr*

Cat. No.: *B15571862*

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## Technical Support Center: Baz2-icr

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the chemical probe **Baz2-icr**, with a specific focus on its potential off-target effects on CECR2.

## Frequently Asked Questions (FAQs)

Q1: What is **Baz2-icr** and what are its primary targets?

**Baz2-icr** is a potent, cell-active, and orally bioavailable chemical probe designed to selectively inhibit the bromodomains of BAZ2A (Bromodomain-adjacent to zinc finger domain protein 2A) and BAZ2B.<sup>[1][2]</sup> It binds to BAZ2A and BAZ2B with high affinity, exhibiting IC<sub>50</sub> values of 130 nM and 180 nM, and dissociation constants (K<sub>d</sub>) of 109 nM and 170 nM, respectively.<sup>[1][3][4]</sup> BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in ribosomal RNA gene silencing and heterochromatin formation.<sup>[5][6]</sup> The biological role of BAZ2B is less understood, but it is implicated in chromatin remodeling.<sup>[7]</sup>

Q2: Does **Baz2-icr** have known off-target effects?

Yes. While **Baz2-icr** is highly selective against a broad panel of bromodomains, it has a documented off-target interaction with the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein.<sup>[3][5][6]</sup> In a thermal shift assay screen against 47 human bromodomains, CECR2 was the only significant off-target identified.<sup>[5][6]</sup> **Baz2-icr** displays greater than 100-fold selectivity over other bromodomains, such as BRD4.<sup>[3][8]</sup> Additionally, a broad receptor

screen against 55 targets showed a clean profile, indicating high specificity outside of the bromodomain family.[3][6][9]

Q3: How significant is the off-target binding of **Baz2-icr** to CECR2?

The binding affinity of **Baz2-icr** for CECR2 is notably weaker than for its primary targets. The dissociation constant ( $K_d$ ) for CECR2, as measured by Isothermal Titration Calorimetry (ITC), is 1.55  $\mu\text{M}$  (1550 nM).[5][6][9] This results in a selectivity window of approximately 15-fold for BAZ2A and 10-fold for BAZ2B over CECR2.[1][5][6] A thermal shift assay (Differential Scanning Fluorimetry) showed a significant temperature shift ( $\Delta T_m$ ) of 5.2°C for BAZ2A and 3.8°C for BAZ2B, compared to a smaller but still notable shift of 2.0°C for CECR2.[5][6]

Q4: At what concentrations should I use **Baz2-icr** to minimize CECR2 engagement?

To maintain selectivity and minimize the likelihood of engaging CECR2, it is recommended to use **Baz2-icr** at the lowest effective concentration possible. Cellular target engagement of BAZ2A has been confirmed at 1  $\mu\text{M}$  in Fluorescence Recovery After Photobleaching (FRAP) assays.[4][5] Given the 10- to 15-fold selectivity window, concentrations in the range of 500 nM to 1  $\mu\text{M}$  are appropriate for cellular studies.[3] Exceeding these concentrations significantly increases the risk of inhibiting CECR2, which could confound experimental results. A dose-response experiment is always recommended to determine the optimal concentration for your specific cell type and assay.

Q5: What are the potential functional consequences of unintended CECR2 inhibition?

CECR2 is a regulatory subunit of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex and is involved in neurulation, spermatogenesis, and the DNA damage response.[10][11] More recently, CECR2 has been shown to interact with the acetylated RelA subunit of NF- $\kappa\text{B}$ , promoting inflammatory and metastatic signaling pathways in cancer.[11][12][13] Unintended inhibition of CECR2 could therefore impact these pathways, potentially leading to misinterpretation of data if the observed phenotype is attributed solely to BAZ2A/B inhibition.

Q6: How can I experimentally confirm that my observed phenotype is due to BAZ2 inhibition and not an off-target effect on CECR2?

To validate that an observed effect is on-target, several control experiments are crucial:

- Use a Structurally Different BAZ2 Inhibitor: Employing another validated BAZ2A/B inhibitor, such as GSK2801, can help confirm that the phenotype is not specific to the chemotype of **Baz2-icr**.[\[2\]](#)
- Use a Selective CECR2 Inhibitor: Using a selective CECR2 inhibitor, such as NVS-CECR2-1, can help dissect any contribution from CECR2 inhibition.[\[14\]](#) If the phenotype is recapitulated with the CECR2 inhibitor but not the alternative BAZ2 inhibitor, it is likely a CECR2-mediated effect.
- Genetic Knockdown/Knockout: The most definitive approach is to use siRNA or CRISPR/Cas9 to deplete BAZ2A, BAZ2B, and/or CECR2. If the phenotype observed with **Baz2-icr** is mirrored by the genetic knockdown of BAZ2A/B but not CECR2, it strongly supports an on-target effect.
- Dose-Response Analysis: A clear dose-response relationship that aligns with the potency of **Baz2-icr** on BAZ2A/B provides supporting evidence for an on-target mechanism.

## Quantitative Data Summary

The following table summarizes the binding and thermal shift data for **Baz2-icr** against its primary targets and the key off-target, CECR2.

Target Protein	Binding Affinity (Kd)	Biochemical Potency (IC50)	Thermal Shift ( $\Delta T_m$ )	Selectivity over CECR2 (by Kd)
BAZ2A	109 nM <a href="#">[1][3][4][5]</a>	130 nM <a href="#">[1][3][8]</a>	5.2 °C <a href="#">[5][6]</a>	~15-fold
BAZ2B	170 nM <a href="#">[1][3][4][5]</a>	180 nM <a href="#">[1][3][8]</a>	3.8 °C <a href="#">[5][6]</a>	~10-fold
CECR2	1550 nM (1.55 $\mu$ M) <a href="#">[5][6]</a>	Not Reported	2.0 °C <a href="#">[5][6][9]</a>	1-fold (Reference)

## Troubleshooting Guide

Observed Problem	Potential Cause(s)	Recommended Solution(s)
Ambiguous results or suspected off-target effects.	1. Inhibitor concentration is too high: Using Baz2-icr at concentrations well above 1 $\mu$ M may lead to significant CECR2 inhibition.2. Phenotype is CECR2-mediated: The biological system may be particularly sensitive to CECR2 modulation.	1. Perform a dose-response experiment: Identify the minimal effective concentration and correlate it with the IC <sub>50</sub> for BAZ2A/B.2. Perform control experiments: Use a structurally unrelated BAZ2 inhibitor (e.g., GSK2801) and/or a selective CECR2 inhibitor. Validate findings with siRNA or CRISPR-mediated knockdown of BAZ2A/B and CECR2.
No or weak cellular effect observed at standard concentrations ( $\leq 1 \mu$ M).	1. Inhibitor Instability: The compound may have degraded due to improper storage or handling.2. Low Target Expression: The cell line used may express low levels of BAZ2A/B.3. Insufficient Assay Sensitivity: The chosen readout may not be sensitive enough to detect the consequences of BAZ2 inhibition.	1. Verify compound integrity: Use a fresh stock of the inhibitor. Ensure proper storage at -20°C or -80°C. <a href="#">[1]</a> <a href="#">[8]</a> 2. Confirm target expression: Use Western Blot or qPCR to verify BAZ2A and BAZ2B expression in your cell line.3. Use a positive control assay: Perform a direct target engagement assay like Cellular Thermal Shift Assay (CETSA) or FRAP to confirm the inhibitor is engaging BAZ2A/B in your cells. <a href="#">[3]</a> <a href="#">[5]</a>
Inconsistent results between experiments.	1. Inconsistent inhibitor concentration: Errors in dilution or variations in cell density at the time of treatment.2. Cell passage number: Phenotypes can drift with high passage numbers.3. Solvent effects:	1. Prepare fresh dilutions: Make fresh serial dilutions for each experiment from a validated stock solution.2. Use low-passage cells: Maintain a consistent and low passage number for all experiments.3. Maintain consistent solvent

High concentrations of DMSO can affect cellular processes.

concentration: Ensure the final DMSO concentration is low (<0.1%) and consistent across all wells, including vehicle controls.

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## Key Experimental Protocols

### Protocol 1: Isothermal Titration Calorimetry (ITC) for K<sub>d</sub> Determination

This protocol is used to directly measure the binding affinity (K<sub>d</sub>), stoichiometry (n), and thermodynamic parameters ( $\Delta H$ ,  $\Delta S$ ) of **Baz2-icr** binding to a target bromodomain.

#### Materials:

- Purified recombinant bromodomain protein (e.g., BAZ2A, CECR2) dialyzed extensively against ITC buffer.
- **Baz2-icr** stock solution (e.g., 10 mM in DMSO).
- ITC Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.
- Isothermal Titration Calorimeter.

#### Procedure:

- Sample Preparation:
  - Prepare a 20-50  $\mu$ M solution of the bromodomain protein in the ITC buffer.
  - Prepare a 200-500  $\mu$ M solution of **Baz2-icr** by diluting the DMSO stock into the final dialysis buffer. Ensure the final DMSO concentration is matched between the protein solution and the ligand solution.
- Instrument Setup:
  - Thoroughly clean the sample cell and syringe.

- Set the experimental temperature (e.g., 25°C).
- Load the protein solution into the sample cell and the **Baz2-icr** solution into the injection syringe.
- Titration:
  - Perform an initial small injection (e.g., 0.5 µL) to remove air bubbles, which should be discarded from the data analysis.
  - Inject 2-3 µL aliquots of the **Baz2-icr** solution into the protein-filled cell at 150-180 second intervals to allow the signal to return to baseline. A total of 15-25 injections are typically performed.
  - Stir the sample cell at a constant speed (e.g., 750 rpm) throughout the experiment.
- Data Analysis:
  - Integrate the heat change peaks for each injection.
  - Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.
  - Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine  $K_d$ ,  $n$ , and  $\Delta H$ .

## Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of an inhibitor in a cellular environment by measuring changes in the thermal stability of the target protein.

Materials:

- Cell line of interest.
- **Baz2-icr**.
- PBS, protease and phosphatase inhibitors.

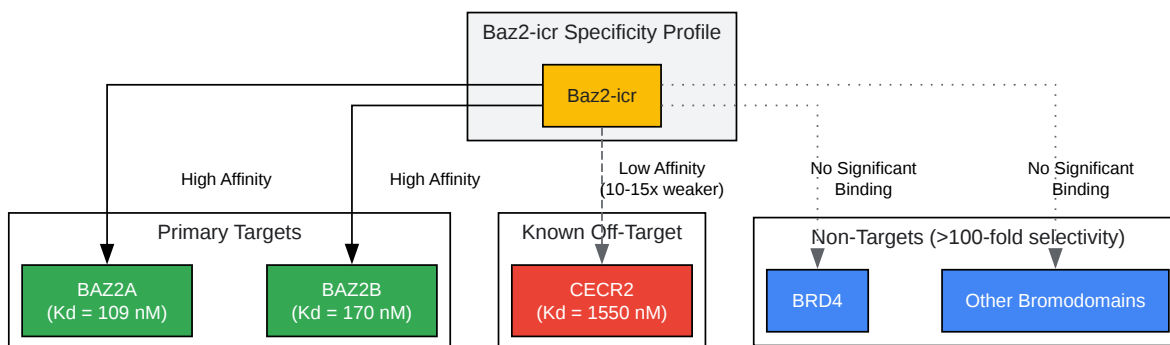
- Lysis buffer (e.g., RIPA buffer).
- Equipment for protein analysis (SDS-PAGE, Western Blot antibodies for BAZ2A/B and a loading control).
- Thermocycler.

Procedure:

- Cell Treatment:
  - Culture cells to ~80% confluency.
  - Treat cells with the desired concentration of **Baz2-icr** or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
- Harvesting and Heating:
  - Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
  - Aliquot the cell suspension into PCR tubes.
  - Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
- Lysis and Protein Quantification:
  - Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
  - Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction from the aggregated, denatured protein pellet.
  - Transfer the supernatant to new tubes and determine the protein concentration.
- Analysis:

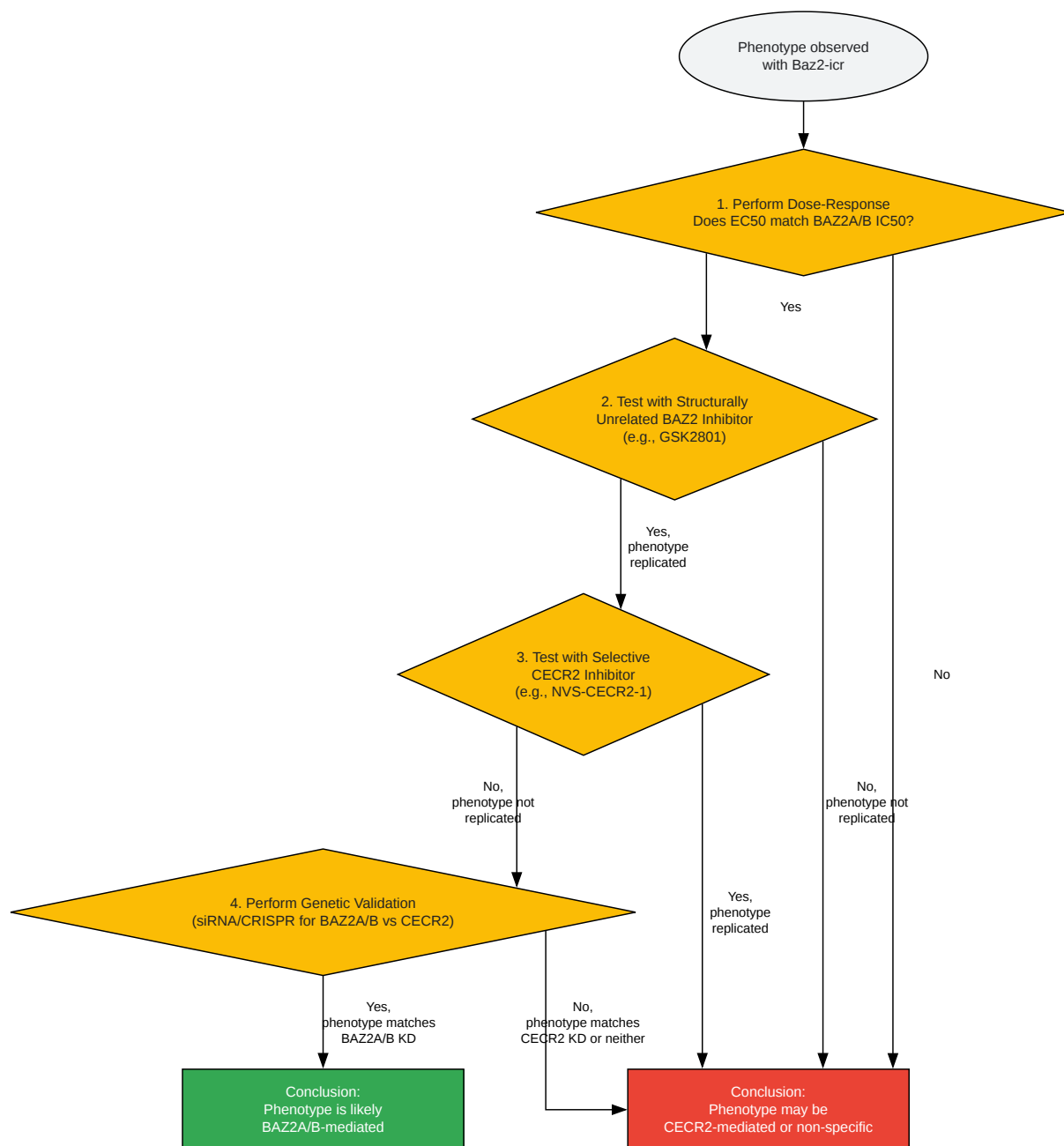
- Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western Blotting.
- Probe for the target protein (BAZ2A or BAZ2B) and a loading control (e.g., GAPDH).
- Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both vehicle- and inhibitor-treated samples to generate a "melting curve." A shift in the curve to the right indicates stabilization of the protein by the inhibitor.

## Visualizations



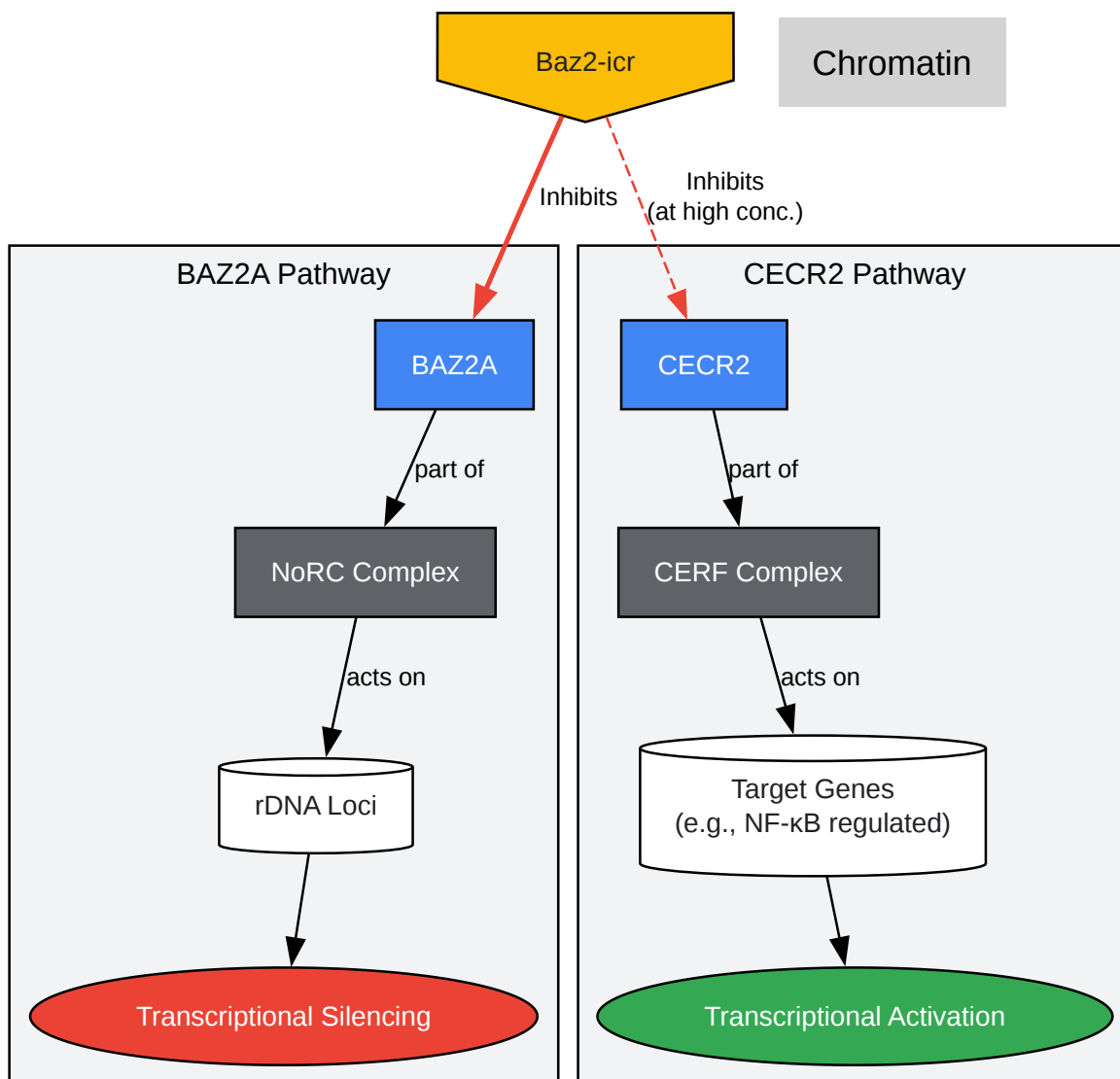
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Caption: Logical diagram of the **Baz2-icr** inhibitor specificity profile.



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Caption: Experimental workflow for validating on-target effects of **Baz2-icr**.



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Caption: Simplified signaling context for BAZ2A and CECR2 chromatin remodelers.

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- To cite this document: BenchChem. [Potential off-target effects of Baz2-icr on CECR2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571862#potential-off-target-effects-of-baz2-icr-on-cecr2]

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